molecular formula C9H10BrClO2S B13660239 tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate

tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate

Cat. No.: B13660239
M. Wt: 297.60 g/mol
InChI Key: ZGGXTVHFGPVTCY-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with a tert-butyl ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate is primarily related to its ability to interact with biological targets through its thiophene ring and halogen substituents. The compound can form hydrogen bonds, π-π interactions, and halogen bonds with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the thiophene ring .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C9H10BrClO2S

Molecular Weight

297.60 g/mol

IUPAC Name

tert-butyl 5-bromo-4-chlorothiophene-2-carboxylate

InChI

InChI=1S/C9H10BrClO2S/c1-9(2,3)13-8(12)6-4-5(11)7(10)14-6/h4H,1-3H3

InChI Key

ZGGXTVHFGPVTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Cl

Origin of Product

United States

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